molecular formula C17H11FN2O3S B4947766 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-fluorophenyl)-2-iminothiazolidin-4-one

5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-fluorophenyl)-2-iminothiazolidin-4-one

Cat. No.: B4947766
M. Wt: 342.3 g/mol
InChI Key: ADVJGWSMKHSMSN-ZBXSNYTOSA-N
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Description

Chemical Formula: C₁₇H₁₁FN₂O₃S
Molecular Weight: 342.34 g/mol
CAS Registry Number: 361183-03-1
Structural Features:

  • Core structure: A thiazolidin-4-one ring substituted with a 2-imino group.
  • Substituents:
    • A benzo[d][1,3]dioxol-5-ylmethylene group at position 3.
    • A 4-fluorophenyl group at position 2.

      Key Properties:

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3S/c18-11-2-4-12(5-3-11)20-16(21)15(24-17(20)19)8-10-1-6-13-14(7-10)23-9-22-13/h1-8,19H,9H2/b15-8-,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVJGWSMKHSMSN-ZBXSNYTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N)S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=N)S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-fluorophenyl)-2-iminothiazolidin-4-one typically involves the condensation of 3-(4-fluorophenyl)-2-iminothiazolidin-4-one with benzo[d][1,3]dioxole-5-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-fluorophenyl)-2-iminothiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole derivatives with thiazolidinone structures. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for some derivatives were reported to be below 5 µM, indicating potent activity against human cancer cells .

Case Study: Antitumor Evaluation

In a comprehensive evaluation of several thiazolidinone derivatives, compounds similar to 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-fluorophenyl)-2-iminothiazolidin-4-one were tested for their ability to inhibit cell growth in vitro. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

Thiazolidinone derivatives have also been investigated for their antimicrobial properties. The presence of the benzo[d][1,3]dioxole moiety enhances the compound's ability to disrupt bacterial membranes and inhibit bacterial growth.

Case Study: Antimicrobial Activity

A study focusing on similar thiazolidinones found that they exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial DNA synthesis and disruption of cell wall integrity .

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-fluorophenyl)-2-iminothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents at Position 3 Substituents at Position 5 Key Functional Groups Biological Activity/Application
Target Compound : 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-fluorophenyl)-2-iminothiazolidin-4-one Thiazolidin-4-one 4-fluorophenyl Benzo[d][1,3]dioxol-5-ylmethylene 2-imino Not explicitly stated (structural focus)
Compound 5 (): 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(2-oxopropyl)thiazolidine-2,4-dione Thiazolidine-2,4-dione 2-oxopropyl Benzo[d][1,3]dioxol-5-ylmethylene 2,4-dione Antioxidant, α-amylase inhibition
Compound 6 (): 2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid Thiazolidine-2,4-dione Acetic acid side chain Benzo[d][1,3]dioxol-5-ylmethylene 2,4-dione Antidiabetic, anti-hyperlipidemic
Compound 7v (): (4Z,5Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-(phenethylimino)thiazolidin-2-one Thiazolidin-2-one Phenethylimino Benzo[d][1,3]dioxol-5-ylmethylene 2-thioxo PI3 kinase inhibition (IC₅₀ not reported)
Compound 18 (): (Z)-N′-(3-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)propanoyl)nicotinohydrazide Thiazolidine-2,4-dione Nicotinohydrazide-propanoyl Benzo[d][1,3]dioxol-5-ylmethylene 2,4-dione Mycobacterial pantothenate synthetase inhibition (IC₅₀ >350 nM)

Key Findings

Fluorination at the 4-position of the phenyl group increases lipophilicity compared to non-fluorinated derivatives like Compound 7v .

Synthesis and Yields: Thiazolidinedione derivatives (e.g., Compound 5) are synthesized via reactions with halogenated compounds (e.g., chloroacetone) in yields up to 90% . Imine-containing analogs (e.g., Compound 7v) show lower yields (40.6%) due to steric challenges in forming the imino linkage .

Biological Activity: Thiazolidinediones (e.g., Compound 5) exhibit antioxidant and antidiabetic effects via α-amylase inhibition and PPAR-γ activation . The target compound’s 2-imino group may enhance interactions with enzymes requiring NH-based hydrogen bonding, though specific data are lacking. Compound 18 shows moderate activity against Mycobacterium tuberculosis (IC₅₀ >350 nM), while its trimethoxy-substituted analog (Compound 19) is more potent (IC₅₀ = 350 nM), highlighting the impact of substituents on efficacy .

Spectroscopic and Computational Insights: IR spectra of dione derivatives (e.g., Compound 4) show strong C=O stretches at 1692–1736 cm⁻¹, absent in the imino-containing target compound . Frontier Molecular Orbital (FMO) analysis reveals that electron-withdrawing groups (e.g., diones) localize HOMO on the thiazolidine ring, whereas the target compound’s imino group may shift electron density to the benzodioxole moiety, altering reactivity .

Biological Activity

The compound 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-fluorophenyl)-2-iminothiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14FN2O3SC_{17}H_{14}FN_{2}O_{3}S with a molecular weight of approximately 354.37 g/mol. The structure features a thiazolidinone ring, a benzo[d][1,3]dioxole moiety, and a fluorophenyl group, which are believed to contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, a study synthesized various derivatives and reported IC50 values for different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHepG22.38
HCT1161.54
MCF74.52
Doxorubicin (control)HepG27.46
HCT1168.29
MCF74.56

These results indicate that the synthesized thiazolidinone derivatives have comparable or superior anticancer effects compared to the standard drug doxorubicin .

The anticancer mechanisms of this compound have been investigated through various assays:

  • Cell Cycle Analysis : Flow cytometry revealed that treatment with this compound resulted in cell cycle arrest at the G2-M phase, indicating its potential to inhibit cancer cell proliferation.
  • Apoptosis Assessment : The compound was shown to induce apoptosis in cancer cells through the mitochondrial pathway, affecting proteins such as Bax and Bcl-2 .

Additional Biological Activities

Beyond anticancer properties, compounds with similar structures have also exhibited:

  • Antioxidant Activity : In vitro assays demonstrated significant antioxidant effects, with some derivatives showing activity comparable to known antioxidants like Trolox .
  • Anti-inflammatory Effects : Other studies have indicated that benzodioxole derivatives possess anti-inflammatory properties, further broadening their therapeutic potential .

Synthesis and Evaluation

A detailed study synthesized various benzodioxole derivatives and evaluated their biological activities. The findings highlighted that specific modifications to the thiazolidinone structure could enhance cytotoxicity against liver cancer cells (Hep3B), with some derivatives exhibiting IC50 values as low as 2.38 µM .

Comparative Analysis

The biological activity of This compound was compared against other thiazolidinone derivatives. The results showed a trend where compounds with additional functional groups exhibited increased potency against various cancer cell lines .

Q & A

Q. Advanced Research Focus

  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values) and lipid peroxidation inhibition in rat liver homogenates .
  • Antidiabetic potential : α-Amylase/α-glucosidase inhibition assays (competitive vs. non-competitive kinetics) and streptozotocin-induced diabetic rodent models .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC₅₀ values, with comparisons to positive controls like doxorubicin .

How can computational methods predict the compound’s binding affinity and mechanism of action?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., α-amylase or PPAR-γ). Key residues (e.g., His299 in α-amylase) may form hydrogen bonds with the benzodioxole moiety .
  • DFT calculations : B3LYP/6-31G(d) basis sets evaluate electron distribution and hardness (η = (I−A)/2), correlating with redox activity .
  • MD simulations : NAMD/GROMACS assess stability of ligand-protein complexes over 100 ns trajectories, highlighting critical binding interactions .

What strategies address discrepancies in biological activity data across different studies?

Advanced Research Focus
Contradictions in IC₅₀ values or efficacy may arise from:

  • Assay variability : Standardize protocols (e.g., DPPH concentration, incubation time) to minimize inter-lab differences .
  • Structural analogs : Compare with derivatives (e.g., 5-(4-methoxybenzylidene) analogs) to isolate substituent effects .
  • Metabolic stability : Assess liver microsome degradation (e.g., rat/human CYP450 isoforms) to explain in vitro-in vivo discrepancies .

How does modifying substituents on the thiazolidinone core affect pharmacological activity?

Q. Advanced Research Focus

  • Electron-withdrawing groups : Fluorophenyl substituents enhance metabolic stability and α-amylase inhibition (logP ~3.2 vs. ~2.8 for non-fluorinated analogs) .
  • Benzodioxole vs. benzothiazole : Benzodioxole improves antioxidant capacity (IC₅₀ 12.5 μM vs. 18.7 μM) due to increased electron donation .
  • Steric effects : Bulky substituents (e.g., piperidine rings) reduce binding affinity to PPAR-γ by ~40% compared to smaller groups .

What experimental designs are optimal for evaluating environmental fate and ecotoxicology?

Q. Advanced Research Focus

  • Photodegradation studies : Simulate UV exposure (λ = 254 nm) in aqueous solutions, monitoring degradation products via LC-MS .
  • Ecotoxicology assays : Use Daphnia magna (48h LC₅₀) and Vibrio fischeri (bioluminescence inhibition) to assess acute toxicity .
  • Soil adsorption : Batch experiments with varying pH (4–9) and organic carbon content to model environmental persistence .

How can crystallographic data resolve ambiguities in molecular conformation?

Q. Advanced Research Focus

  • Single-crystal XRD : SHELX software refines bond lengths/angles (e.g., C=S bond at 1.68 Å vs. 1.72 Å in DFT models) .
  • Twinning analysis : SHELXL handles pseudo-merohedral twinning in crystals with low symmetry (e.g., monoclinic systems) .
  • Hirshfeld surfaces : CrystalExplorer maps intermolecular interactions (e.g., C–H···O contacts) influencing packing motifs .

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